Aristolochic acid E
Overview
Description
Synthesis Analysis
A versatile approach to the synthesis of the AAs and their major metabolites was devised based primarily on a Suzuki-Miyaura coupling reaction . The key to success lies in the preparation of a common ring-A precursor . This approach was used to synthesize AAs I-IV and several other related compounds .Molecular Structure Analysis
Aristolochic acid analogues (AAAs) were separated in gas phase based on the difference of their ion mobility (K0), and then identified based on their K0 values, m/z, and product ions from MS/MS .Chemical Reactions Analysis
A method for rapid characterization of AAAs in serum was developed using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . AAAs were separated in gas phase based on the difference of their ion mobility (K0), and then identified based on their K0 values, m/z, and product ions from MS/MS .Physical And Chemical Properties Analysis
Aristolochic acids are slightly soluble in water . They have a molar mass of 341.275 g·mol−1 and appear as a yellow powder . Their melting point ranges from 260 to 265 °C .Scientific Research Applications
1. Research Trends and Future Directions
A comprehensive analysis of 60 years of aristolochic acid research highlights key areas for future exploration, including its antitumor efficacy, immune activity, and analytical chemistry advancements. This bibliometric study offers valuable insights into the evolving research trends and potential future applications of aristolochic acids (Zhou et al., 2019).
2. Role in Pain Treatment and Kidney Disease
Aristolochic acid, derived from plants used in traditional pain treatments, has been studied for its effects on potassium channels, which are potential therapeutic targets for pain management. However, its association with renal diseases such as Balkan endemic nephropathy highlights the need for cautious application in therapeutic contexts (Veale & Mathie, 2016).
3. Hepatocellular Carcinoma Risk in HBV Patients
Research indicates a significant dose-response relationship between aristolochic acid consumption and the risk of hepatocellular carcinoma, particularly in patients with hepatitis B virus infection. This study emphasizes the need for careful consideration of aristolochic acid use in vulnerable populations (Chen et al., 2018).
4. Renal Toxicity and Clinical Applications
Investigations into the renal toxicological mechanisms of aristolochic acid highlight its dual nature – offering beneficial medicinal properties while posing risks of kidney damage. This underscores the importance of developing safe pharmaceutical formulations to harness its therapeutic potential while minimizing toxicity (Wang Li, 2013).
5. Aristolochic Acid-Associated Urothelial Cancer
A study on urothelial cancer in Taiwan reveals a strong association with aristolochic acid, emphasizing its carcinogenic potential. The research underscores the significance of exposure to aristolochic acid in the development of urothelial carcinoma, raising important public health concerns (Chen et al., 2012).
6. Epidemiology and Treatment of Aristolochic Acid Nephropathy
Aristolochic acid nephropathy (AAN) is marked by kidney injury and a high prevalence of urothelial carcinomas. Understanding the epidemiology and limited treatment options for AAN is crucial for managing this condition and mitigating its health impacts (Luciano & Perazella, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-hydroxy-9-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO8/c1-24-11-3-2-7-8(15(11)19)4-10(18(22)23)13-9(17(20)21)5-12-16(14(7)13)26-6-25-12/h2-5,19H,6H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCMNWRTDNPVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC(=C3C(=CC4=C(C3=C2C=C1)OCO4)C(=O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147983 | |
Record name | Aristolochic acid E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aristolochic acid E | |
CAS RN |
107259-48-3 | |
Record name | Aristolochic acid E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aristolochic acid E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.